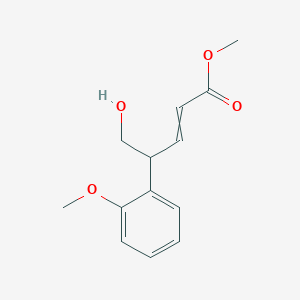![molecular formula C14H11NO B12563464 5-Methyl-2-phenylfuro[3,2-b]pyridine](/img/structure/B12563464.png)
5-Methyl-2-phenylfuro[3,2-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-phenylfuro[3,2-b]pyridine is a heterocyclic compound that belongs to the class of fused pyridine derivatives. These compounds are of significant interest in medicinal chemistry due to their structural similarity to many biologically active molecules, including antiviral and anticancer drugs . The unique structure of this compound, which includes a furan ring fused to a pyridine ring, contributes to its diverse chemical and biological properties.
Métodos De Preparación
The synthesis of 5-Methyl-2-phenylfuro[3,2-b]pyridine typically involves the reaction of 3-hydroxy-2-iodopyridine with copper(I) phenylacetylide in pyridine under nitrogen atmosphere . The reaction conditions include heating the mixture at 110-120°C for several hours. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
5-Methyl-2-phenylfuro[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
5-Methyl-2-phenylfuro[3,2-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its structural similarity to DNA bases makes it a useful tool in studying nucleic acid interactions.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-phenylfuro[3,2-b]pyridine involves its interaction with various molecular targets. It can bind to enzymes and receptors, disrupting key cellular signaling pathways. For example, it has been shown to inhibit the activity of certain kinases involved in cancer cell proliferation . The exact pathways and targets can vary depending on the specific biological context.
Comparación Con Compuestos Similares
5-Methyl-2-phenylfuro[3,2-b]pyridine can be compared with other fused pyridine derivatives such as:
2-Phenylfuro[3,2-b]pyridine: Similar structure but lacks the methyl group, which can affect its chemical reactivity and biological activity.
Furo[2,3-b]pyridine derivatives: These compounds have different substitution patterns on the furan and pyridine rings, leading to variations in their properties. The uniqueness of this compound lies in its specific substitution pattern, which can influence its solubility, polarity, and ability to form hydrogen bonds, making it a versatile compound in various applications
Propiedades
Fórmula molecular |
C14H11NO |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
5-methyl-2-phenylfuro[3,2-b]pyridine |
InChI |
InChI=1S/C14H11NO/c1-10-7-8-13-12(15-10)9-14(16-13)11-5-3-2-4-6-11/h2-9H,1H3 |
Clave InChI |
OUFPJEJDDBPLPI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)OC(=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 8-[(non-1-yn-1-yl)tellanyl]octanoate](/img/structure/B12563403.png)

![1,3-Cyclopentanedione, 2-[[(2,6-dichlorophenyl)amino]methylene]-](/img/structure/B12563419.png)
![(4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]phenoxy}[1,4'-bipiperidin]-1'-yl)(2-chlorophenyl)methanone](/img/structure/B12563435.png)
![N-[3-(4-Chlorophenyl)acryloyl]benzamide](/img/structure/B12563442.png)

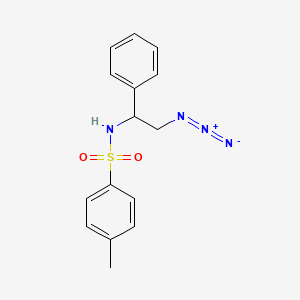
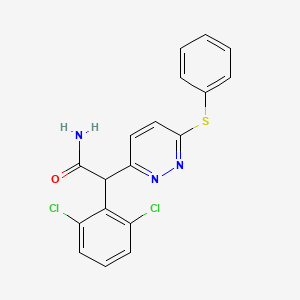
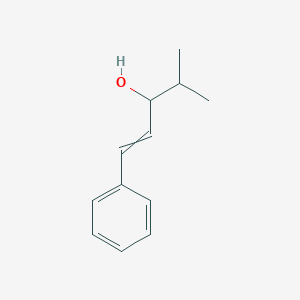
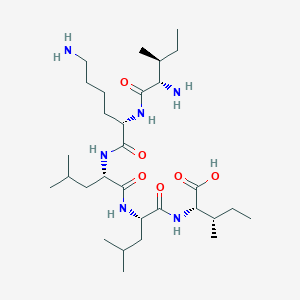
![Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoate](/img/structure/B12563482.png)
